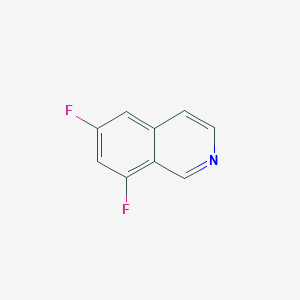
6,8-Difluoroisoquinoline
Descripción general
Descripción
6,8-Difluoroisoquinoline is a heterocyclic compound that has attracted significant attention due to its diverse properties and potential applications in various research fields. It has a molecular weight of 165.14 g/mol .
Synthesis Analysis
The synthesis of fluorinated isoquinolines has seen significant progress over the past decade . A variety of isoquinolinic ring assembly techniques has enabled the introduction of diverse fluorine-containing functionalities which can enhance potential bioactivity and industrial utility . This includes both noncatalyzed and transition metal-catalyzed synthetic approaches .It has a storage temperature of 4 degrees Celsius . The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 235.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .
Aplicaciones Científicas De Investigación
1. Antimalarial Therapy
The use of 8-aminoquinolines, a related compound class to 6,8-difluoroisoquinoline, has been crucial in the treatment of latent malaria. These compounds have shown significant efficacy against malaria, highlighting the potential of structurally similar compounds like this compound in similar therapeutic contexts (Baird, 2019).
2. Eco-Friendly Chemical Synthesis
Research on the construction of tetrahydroisoquinoline derivatives, including those related to this compound, has emphasized the importance of these compounds in developing eco-friendly and sustainable chemical synthesis methods (Damera & Pagadala, 2023).
3. Development of Anticancer Agents
Compounds containing the 8-hydroxyquinoline nucleus, structurally similar to this compound, have been found to exhibit a wide range of biological activities, including anticancer effects. This indicates the potential of this compound derivatives in the development of anticancer drugs (Saadeh, Sweidan, & Mubarak, 2020).
4. Antibacterial Applications
Research into the structure-activity relationships of antibacterial quinolines, which includes compounds like this compound, has led to the synthesis of new drugs with significant antibacterial activities. This underscores the importance of these compounds in addressing bacterial infections (Koga et al., 1980).
5. Photophysical and Optical Applications
Studies on 8-hydroxyquinolines have revealed their potential in metallosupramolecular chemistry, suggesting that derivatives of this compound could have applications in the development of new supramolecular sensors and emitting devices (Albrecht, Fiege, & Osetska, 2008).
Safety and Hazards
The safety information for 6,8-Difluoroisoquinoline indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is known that quinolines, a class of compounds to which 6,8-difluoroisoquinoline belongs, have been used as a basic structure for the search of synthetic antimalarial drugs . They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines generally work by inhibiting enzymes, disrupting the normal functioning of the cell . The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to disrupt various biochemical pathways due to their enzyme inhibitory activity .
Pharmacokinetics
Quinolines are known to have good bioavailability and are often well-absorbed and distributed in the body .
Result of Action
Quinolines are known to have a broad spectrum of antibacterial activity . They can cause cellular changes that lead to the death of the cell, thereby exhibiting their antibacterial, antineoplastic, and antiviral effects .
Action Environment
It is known that environmental factors can influence the bioaccumulation, metabolism, and toxicity of quinolines in aquatic organisms .
Análisis Bioquímico
Biochemical Properties
6,8-Difluoroisoquinoline plays a crucial role in biochemical reactions due to its unique structure. The presence of fluorine atoms enhances its ability to interact with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of cellular functions. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the production of ATP and other essential metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately affect cell viability. Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as alterations in hematological parameters. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of essential metabolites, potentially leading to changes in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization signals ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as DNA replication, transcription, and energy production .
Propiedades
IUPAC Name |
6,8-difluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUURPHCVSJQJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


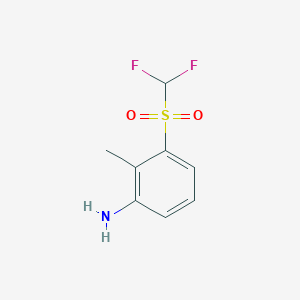
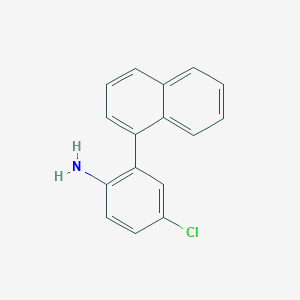

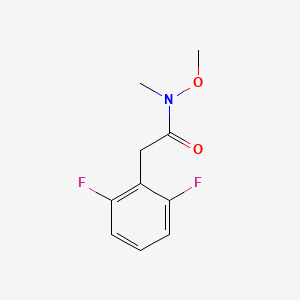

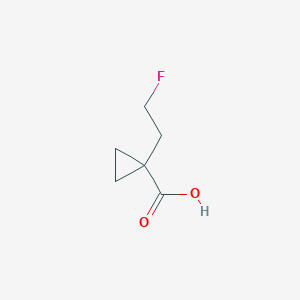
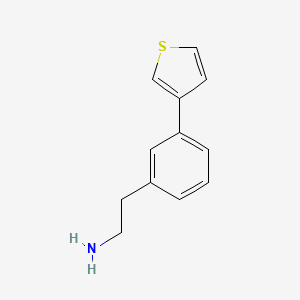
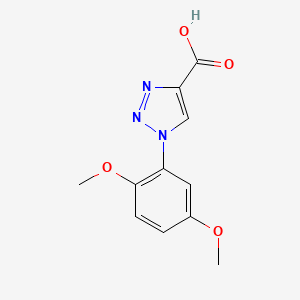
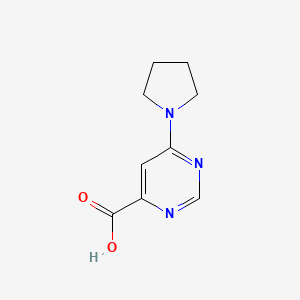
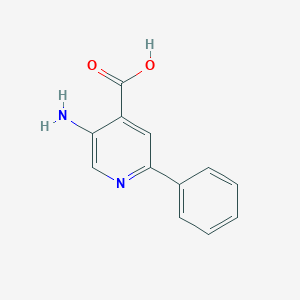
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)



